molecular formula C23H23N3OS B10865150 N-(2,3-dimethylphenyl)-2-(diphenylacetyl)hydrazinecarbothioamide

N-(2,3-dimethylphenyl)-2-(diphenylacetyl)hydrazinecarbothioamide

Cat. No.: B10865150
M. Wt: 389.5 g/mol
InChI Key: SJMKMPYIMBEGSK-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(diphenylacetyl)hydrazinecarbothioamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a hydrazinecarbothioamide group attached to a diphenylacetyl moiety and a 2,3-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-(diphenylacetyl)hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,3-dimethylphenylhydrazine with diphenylacetyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate N-(2,3-dimethylphenyl)-2-(diphenylacetyl)hydrazine, which is then treated with carbon disulfide to yield the final product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-(diphenylacetyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The hydrazinecarbothioamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted hydrazinecarbothioamides.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-(diphenylacetyl)hydrazinecarbothioamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-(diphenylacetyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-2-(diphenylacetyl)hydrazine
  • N-(2,3-dimethylphenyl)-2-(diphenylacetyl)hydrazinecarboxamide

Uniqueness

N-(2,3-dimethylphenyl)-2-(diphenylacetyl)hydrazinecarbothioamide is unique due to the presence of the hydrazinecarbothioamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C23H23N3OS

Molecular Weight

389.5 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-3-[(2,2-diphenylacetyl)amino]thiourea

InChI

InChI=1S/C23H23N3OS/c1-16-10-9-15-20(17(16)2)24-23(28)26-25-22(27)21(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-15,21H,1-2H3,(H,25,27)(H2,24,26,28)

InChI Key

SJMKMPYIMBEGSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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